molecular formula C11H8F3N5O2 B13726792 2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine

2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13726792
M. Wt: 299.21 g/mol
InChI Key: YZWCMAAPDPOEBZ-UHFFFAOYSA-N
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Description

2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines, and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-4-(trifluoromethyl)pyrimidine
  • 6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidine
  • 2-Hydrazino-6-phenyl-4-(trifluoromethyl)pyrimidine

Uniqueness

2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both hydrazino and nitrophenyl groups, which can impart distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C11H8F3N5O2

Molecular Weight

299.21 g/mol

IUPAC Name

[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine

InChI

InChI=1S/C11H8F3N5O2/c12-11(13,14)9-5-8(16-10(17-9)18-15)6-1-3-7(4-2-6)19(20)21/h1-5H,15H2,(H,16,17,18)

InChI Key

YZWCMAAPDPOEBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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